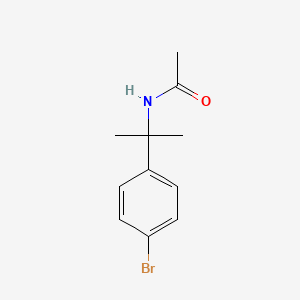

N-(2-(4-Bromophenyl)propan-2-YL)acetamide

Overview

Description

N-(2-(4-Bromophenyl)propan-2-YL)acetamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.143. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Computations and Potential Anti-HIV Drug Applications

A study conducted by Oftadeh, Mahani, and Hamadanian (2013) explored the local reactivity of acetamide derivatives, including those with bromophenyl substitutions, in terms of their potential as anti-HIV drugs. The research utilized density functional theory (DFT) to analyze the interaction between acetamide derivatives and biological molecules, identifying nitrogen atoms as primary interaction sites. The findings indicated that bromophenyl-substituted acetamides show promise as potent anti-HIV drugs (Oftadeh, Mahani, & Hamadanian, 2013).

Halogenation Reactions

Jordan and Markwell (1978) investigated the halogenation of N-(2-Acetylbenzofuran-3-yl)acetamide, which has structural similarities to N-(2-(4-Bromophenyl)propan-2-YL)acetamide. Their study focused on the reaction of acetamide with sulphuryl chloride or bromine, leading to various halogenated products. This research provides insights into the chemical behavior and potential applications of similar acetamide derivatives in synthetic chemistry (Jordan & Markwell, 1978).

Free Radical Scavenging Activity

Boudebbous et al. (2021) conducted a study on a derivative of 1-amidoalkyl-2-naphthol, which shares structural features with this compound. They explored its free radical scavenging activity using in vitro methods and quantum chemistry calculations. The study revealed that these types of acetamide derivatives have significant potential as free radical scavengers, comparable to known antioxidants like BHT and BHA (Boudebbous et al., 2021).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized a series of acetamide derivatives and evaluated their antimicrobial and hemolytic activities. These compounds were found to be effective against various microbial species, demonstrating the potential of acetamide derivatives, including those with bromophenyl groups, in antimicrobial applications (Gul et al., 2017).

Synthesis and Characterization in Pharmaceutical Research

Several studies have focused on the synthesis and characterization of acetamide derivatives for pharmaceutical applications. This includes the synthesis of various derivatives, their structural elucidation, and assessment for potential therapeutic uses such as anticonvulsant and antidepressant activities (Xie, Tang, Pan, & Guan, 2013), (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Safety and Hazards

Properties

IUPAC Name |

N-[2-(4-bromophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(14)13-11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDKTWCZTVHHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2540457.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2540461.png)

![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2540473.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)

![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2540478.png)

![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)